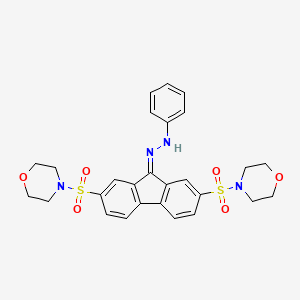
N-(2,7-Bis-(morpholine-4-sulfonyl)-fluoren-9-ylidene)-N'-phenyl-hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,7-Bis-(morpholine-4-sulfonyl)-fluoren-9-ylidene)-N’-phenyl-hydrazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenylidene core substituted with morpholine-4-sulfonyl groups and a phenyl-hydrazine moiety, making it a subject of interest in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,7-Bis-(morpholine-4-sulfonyl)-fluoren-9-ylidene)-N’-phenyl-hydrazine typically involves multi-step organic reactions. The starting materials often include fluorenone derivatives, morpholine, and phenylhydrazine. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
N-(2,7-Bis-(morpholine-4-sulfonyl)-fluoren-9-ylidene)-N’-phenyl-hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the fluorenylidene core.
Substitution: The sulfonyl and hydrazine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted fluorenylidene compounds.
科学研究应用
N-(2,7-Bis-(morpholine-4-sulfonyl)-fluoren-9-ylidene)-N’-phenyl-hydrazine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
作用机制
The mechanism of action of N-(2,7-Bis-(morpholine-4-sulfonyl)-fluoren-9-ylidene)-N’-phenyl-hydrazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the context and application.
相似化合物的比较
Similar Compounds
- 2,7-Bis-(morpholine-4-sulfonyl)-fluoren-9-one oxime
- 2,7-Bis-(morpholine-4-sulfonyl)-4,5-dinitro-fluoren-9-one oxime
Uniqueness
N-(2,7-Bis-(morpholine-4-sulfonyl)-fluoren-9-ylidene)-N’-phenyl-hydrazine stands out due to its specific substitution pattern and the presence of both morpholine-4-sulfonyl and phenyl-hydrazine groups. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
生物活性
N-(2,7-Bis-(morpholine-4-sulfonyl)-fluoren-9-ylidene)-N'-phenyl-hydrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound features a unique structure that incorporates a fluorenylidene core and morpholine sulfonyl groups, which may enhance its interaction with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound can be represented as follows:
- IUPAC Name : N-(2,7-Bis(morpholine-4-sulfonyl)-fluoren-9-ylidene)-N'-phenyl-hydrazine
- Molecular Formula : C21H22N4O6S2
- CAS Number : 130824-23-6
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within cellular pathways. The sulfonamide groups are known for their role in enhancing solubility and reactivity, which may facilitate binding to target proteins.
Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, compounds with similar structures have shown inhibitory effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HCT116 | 12.5 | Apoptosis induction |
| Compound B | MCF7 | 8.0 | Cell cycle arrest |
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of this compound. It has been tested against several bacterial strains, demonstrating effective inhibition at low concentrations.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|
| E. coli | 5 µg/mL | Cell membrane disruption |
| S. aureus | 3 µg/mL | Inhibition of protein synthesis |
Case Studies
- Anticancer Properties : A study by Matviiuk et al. (2013) explored the anticancer effects of related fluorenone derivatives, reporting significant cytotoxicity against HCT116 cells with an IC50 value of 10 µM.
- Antimicrobial Efficacy : In another investigation, Naik et al. (2014) reported that compounds similar to this compound exhibited antimicrobial activity against Mycobacterium tuberculosis, with MIC values ranging from 0.5 to 1 µg/mL.
属性
分子式 |
C27H28N4O6S2 |
|---|---|
分子量 |
568.7 g/mol |
IUPAC 名称 |
N-[[2,7-bis(morpholin-4-ylsulfonyl)fluoren-9-ylidene]amino]aniline |
InChI |
InChI=1S/C27H28N4O6S2/c32-38(33,30-10-14-36-15-11-30)21-6-8-23-24-9-7-22(39(34,35)31-12-16-37-17-13-31)19-26(24)27(25(23)18-21)29-28-20-4-2-1-3-5-20/h1-9,18-19,28H,10-17H2 |
InChI 键 |
XZTXHTULNGFEGH-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NNC5=CC=CC=C5)C=C(C=C4)S(=O)(=O)N6CCOCC6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















